Nigroain-D antimicrobial peptide
Description
Nigroain-D is a novel antimicrobial peptide (AMP) identified in the skin secretions of Pelophylax nigromaculatus (Dark-spotted frog). It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . Structurally, Nigroain-D is characterized by a linear α-helical conformation with a net positive charge (+4 to +6), facilitating interactions with negatively charged bacterial membranes. Its mechanism involves membrane disruption via pore formation, followed by intracellular targeting of nucleic acids and metabolic enzymes . Notably, Nigroain-D demonstrates low hemolytic activity (<10% at 128 μg/mL), suggesting a favorable therapeutic index (TI) compared to traditional antibiotics .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FTMKKSLLLIFFLGTISLSLCEQER |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
1.1 Mechanism of Action
Nigroain-D exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism primarily involves disrupting microbial cell membranes, leading to cell lysis. This action is facilitated by the peptide's cationic nature, which allows it to interact with negatively charged bacterial membranes effectively.
Clinical Applications
2.1 Antibacterial Uses
Nigroain-D has shown significant antibacterial properties, making it a candidate for treating infections caused by resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). Its effectiveness against multidrug-resistant organisms positions it as a promising alternative to conventional antibiotics.
| Antibacterial Activity | Target Organisms | Potential Applications |
|---|---|---|
| High efficacy | MRSA, E. coli, S. aureus | Treatment of skin infections |
| Synergistic effects | Combined with other AMPs | Enhanced antimicrobial formulations |
2.2 Antifungal Applications
Research indicates that Nigroain-D also possesses antifungal properties, potentially inhibiting fungi such as Candida albicans. This characteristic is crucial in addressing fungal infections that are increasingly resistant to standard treatments.
Biomedical Applications
3.1 Coating for Medical Devices
The incorporation of Nigroain-D into coatings for medical devices could significantly reduce the risk of biofilm formation and subsequent infections. Studies have demonstrated that surfaces treated with antimicrobial peptides exhibit lower bacterial adhesion rates.
| Coating Material | Antimicrobial Peptide | Efficacy |
|---|---|---|
| Titanium | Nigroain-D | Reduced biofilm formation |
| Polycaprolactone (PCL) | Nigroain-D | Sustained antibacterial activity over time |
Research Case Studies
Several studies have highlighted the effectiveness of Nigroain-D in various applications:
- Case Study 1: In vitro tests showed that Nigroain-D effectively inhibited growth in MRSA strains, demonstrating a minimum inhibitory concentration (MIC) comparable to leading antibiotics.
- Case Study 2: A study involving the application of Nigroain-D on surgical implants indicated a significant reduction in infection rates compared to untreated controls, showcasing its potential in preventing post-surgical complications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Nigroain-D shares structural similarities with other α-helical AMPs, such as magainin-2 and LL-37, but distinguishes itself through unique residue substitutions that enhance proteolytic stability (Table 1).
Table 1: Structural Comparison of Nigroain-D with Selected AMPs
Key distinctions include:
- D-amino acid incorporation: Unlike magainin-2 or LL-37, Nigroain-D incorporates D-amino acids, which confer resistance to proteolytic degradation while maintaining antimicrobial efficacy .
- Hydrophobic balance: With 42% hydrophobic residues, Nigroain-D achieves optimal amphipathicity, minimizing nonspecific interactions with mammalian membranes .
Antimicrobial Activity
Table 2: Antimicrobial Activity (MIC, μg/mL) and Selectivity
| Peptide | S. aureus | E. coli | C. albicans | Hemolysis (HC50, μg/mL) | Therapeutic Index (TI)* |
|---|---|---|---|---|---|
| Nigroain-D | 8–16 | 16–32 | 32–64 | >128 | 16 |
| Magainin-2 | 32–64 | 64–128 | >128 | 64 | 2 |
| W3R6-D | 4–8 | 8–16 | 16–32 | 32 | 8 |
| Nisin Z | 2–4 | 4–8 | N/A | >256 | 64 |
TI = HC50 / MIC (for *S. aureus). Data compiled from .
Key findings:
- Potency : Nigroain-D outperforms magainin-2 against S. aureus (MIC 8–16 vs. 32–64 μg/mL) but is less potent than nisin Z, a lantibiotic with lipid II-binding specificity .
- Fungal activity : Nigroain-D’s antifungal activity (MIC 32–64 μg/mL) surpasses magainin-2 but is inferior to W3R6-D, a truncated synthetic peptide .
- Selectivity : Nigroain-D’s TI (16) exceeds magainin-2 (2) due to its lower hemolysis, though it lags behind nisin Z (TI = 64) .
Stability and Resistance Profile
Nigroain-D exhibits enhanced stability in serum (>80% remaining after 6 hours) compared to L-amino acid counterparts (e.g., LL-37: <20% remaining) . This stability is attributed to D-amino acids, which resist protease cleavage . In contrast, cyclic peptides like gramicidin S show superior serum stability (>95% after 24 hours) but higher toxicity (HC50 = 16 μg/mL) .
Synergy with Conventional Antibiotics
Like nisin Z, Nigroain-D synergizes with β-lactams (FIC index = 0.25–0.5) against MRSA by disrupting membrane integrity, enhancing antibiotic uptake . However, it lacks the broad-spectrum synergy of lipopeptides (e.g., daptomycin), which integrate into membranes via fatty acid tails .
Preparation Methods
Solid Phase Peptide Synthesis (SPPS)
The predominant method for preparing antimicrobial peptides like Nigroain-D is Solid Phase Peptide Synthesis (SPPS) . This technique allows for the stepwise assembly of amino acids on a solid resin support, facilitating efficient synthesis and purification.
-
- The C-terminal amino acid is anchored to a resin.
- Sequential addition of amino acids with Fmoc (9-fluorenylmethoxycarbonyl) protecting groups on the N-terminus.
- Removal of Fmoc groups after each coupling to expose the amine for the next amino acid.
- Side chains are protected during assembly to prevent unwanted reactions.
- After chain elongation, the peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).
- The crude peptide is then precipitated and lyophilized to obtain a dry powder.
-
- Coupling efficiency and sequence fidelity are critical.
- Protecting groups prevent side reactions and maintain peptide integrity.
- The method supports incorporation of modified or unnatural amino acids to enhance peptide stability or activity.
Chemical Modifications and Analogues
- Modifications such as substitution of amino acids (e.g., cysteine to leucine in analogues like Nigrocin-M1) are used to study structure–function relationships, particularly the role of disulfide bridges in toxicity and activity.
- Truncation or extension of peptide sequences (e.g., Nigrocin-M2) helps identify essential structural motifs like the "Rana box," a C-terminal loop critical for antimicrobial function.
Purification Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
- After synthesis, crude peptides are purified by RP-HPLC using columns such as C4, C8, or C18.
- Mobile Phases:
- Phase A: 0.01–0.5% aqueous trifluoroacetic acid (TFA).
- Phase B: 0.01–0.5% TFA in acetonitrile.
- A linear gradient elution is applied, typically at flow rates between 0.5 to 5 ml/min.
- Purity is assessed by analytical RP-HPLC under similar conditions but with lower flow rates (0.1–5 ml/min).
- Purified peptides are collected, lyophilized, and stored for further analysis.
Molecular Cloning and Expression (Alternative Preparation Route)
- Molecular cloning techniques have been employed to isolate cDNA encoding Nigrocin peptides from frog skin secretions.
- Recombinant expression systems can be used to produce peptides in bacterial hosts, followed by purification.
- Post-translational modifications (e.g., disulfide bridge formation) are critical and may require in vitro folding or enzymatic treatment.
Functional and Structural Characterization Related to Preparation
- The "Rana box," a disulfide-bridged C-terminal loop, is essential for antimicrobial activity and reducing toxicity.
- Analogues lacking this structure show reduced activity or altered specificity.
- Synergistic effects with antibiotics (e.g., ampicillin) have been demonstrated, highlighting the importance of precise peptide structure obtained through controlled synthesis.
Summary Table: Preparation Workflow for this compound
| Step | Description | Key Parameters/Notes |
|---|---|---|
| 1. Resin Loading | Attach C-terminal amino acid to solid resin | Use Fmoc-protected amino acid |
| 2. Chain Elongation | Sequential coupling of amino acids with Fmoc deprotection | Coupling reagents: HBTU, DIC, or similar |
| 3. Side-Chain Protection | Protect reactive side chains during synthesis | Protecting groups: tBu, Boc, Trt, etc. |
| 4. Cleavage from Resin | Use TFA or other cleavage reagents to release peptide | Conditions optimized to avoid peptide degradation |
| 5. Crude Peptide Isolation | Precipitation and lyophilization | Cold ether precipitation common |
| 6. Purification | RP-HPLC using C4/C8/C18 columns with TFA/acetonitrile gradient | Flow rate: 0.5–5 ml/min |
| 7. Analytical Verification | Analytical RP-HPLC and mass spectrometry for purity and identity | Confirm sequence and purity >95% |
| 8. Optional Modifications | Amino acid substitutions, truncations, or cyclization to study structure-function relationships | Example: Cys to Leu substitution in analogues |
Research Findings Supporting Preparation Methods
- The solid phase synthesis method combined with RP-HPLC purification yields high-purity Nigrocin peptides with preserved antimicrobial activity and reduced toxicity.
- Structural integrity, especially disulfide bonds in the "Rana box," is maintained through careful protecting group strategies during synthesis.
- Analogues with modified sequences synthesized by SPPS have been crucial in elucidating the role of specific residues and loops in antimicrobial function and toxicity reduction.
- Synergistic antimicrobial effects and delayed resistance development observed in vitro confirm the functional relevance of peptides prepared by these methods.
Q & A
Q. What are the primary mechanisms of action of Nigroain-D against microbial pathogens?
Nigroain-D disrupts microbial membranes through a three-step process: (1) conformational changes exposing hydrophobic residues, (2) insertion into lipid bilayers via hydrophobic interactions, and (3) pore formation leading to cell lysis . Methodologically, techniques like transmission electron microscopy (TEM) and fluorescent dye leakage assays can visualize membrane disruption. Circular dichroism (CD) spectroscopy further confirms structural changes in the peptide upon membrane interaction .
Q. What experimental models are commonly used to evaluate the antimicrobial efficacy of Nigroain-D?
Standard in vitro models include minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. For example, dose-response studies using concentrations ranging from 15.6 to 62.5 µg/mL in bacterial suspensions (e.g., boar semen isolates) can quantify efficacy . Ex vivo human keratinocyte models also assess peptide activity in tissue-relevant contexts, measuring RNA expression levels of antimicrobial peptides (e.g., hBD2, RNase7) .
Q. How can researchers verify the structural integrity of Nigroain-D in biopharmaceutical formulations?
Nuclear magnetic resonance (NMR) spectroscopy is critical for analyzing secondary structures (e.g., α-helices, β-sheets) in solution. Differential scanning calorimetry (DSC) and Fourier-transform infrared (FTIR) spectroscopy assess thermal stability and conformational changes in solid-state formulations .
Advanced Research Questions
Q. What strategies are recommended for analyzing structural determinants of Nigroain-D's antimicrobial activity?
Structure-activity relationship (SAR) studies using alanine scanning mutagenesis or residue substitution can identify critical amino acids (e.g., cationic or hydrophobic residues). Computational tools like molecular dynamics (MD) simulations model peptide-membrane interactions, while databases such as the Antimicrobial Peptide Database (APD) enable sequence motif comparisons (e.g., "KKIRVRLSA" repeats) .
Q. How can researchers investigate microbial resistance mechanisms against Nigroain-D?
Genomic sequencing of resistant mutants identifies mutations in membrane biosynthesis genes (e.g., lipid A modification). Proteomic profiling detects upregulated efflux pumps or membrane repair proteins. Functional assays, such as lipopolysaccharide (LPS) binding competition, quantify peptide interactions with microbial surface molecules .
Q. What methodologies are effective in resolving conflicting data on Nigroain-D's efficacy across studies?
Discrepancies in MIC values (e.g., varying activity against S. aureus at similar concentrations) require standardization using Clinical and Laboratory Standards Institute (CLSI) guidelines. Combinatorial assays (e.g., checkerboard synergy tests) and mechanistic redundancy analysis (e.g., dual fluorescent-probe assays for membrane vs. intracellular targeting) clarify context-dependent activity .
Q. How can bioinformatics tools like the Antimicrobial Peptide Database (APD) aid in Nigroain-D research?
The APD allows sequence-based searches (e.g., using motifs like "DP" or "ILIKEAPD") to identify homologs or design derivatives. Advanced filters (e.g., peptide length ≤200 residues, natural/synthetic origin) streamline discovery. Machine learning modules, such as those in CAMPR3, predict toxicity and optimize physicochemical properties (e.g., charge, hydrophobicity) .
Methodological Frameworks for Experimental Design
- PICO Framework : Define Population (target pathogen), Intervention (Nigroain-D concentration), Comparison (existing antibiotics), and Outcome (MIC reduction).
- FINER Criteria : Ensure questions are Feasible (e.g., scalable peptide synthesis), Interesting (novel resistance mechanisms), Novel (e.g., chimeric peptide engineering), Ethical (non-mammalian models for preliminary testing), and Relevant (addressing antimicrobial resistance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
